N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide

Catalog No.
S3133803
CAS No.
1607261-29-9
M.F
C25H32N2O5
M. Wt
440.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]m...

CAS Number

1607261-29-9

Product Name

N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide

IUPAC Name

N-[[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide

Molecular Formula

C25H32N2O5

Molecular Weight

440.54

InChI

InChI=1S/C25H32N2O5/c1-18-14-27(15-19(2)32-18)16-21-6-4-20(5-7-21)13-26-25(29)10-11-31-23-9-8-22(17-28)12-24(23)30-3/h4-9,12,17-19H,10-11,13-16H2,1-3H3,(H,26,29)

InChI Key

KLMBPDMGIXNHPN-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)CNC(=O)CCOC3=C(C=C(C=C3)C=O)OC

Solubility

not available

N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, aromatic groups, and an amide functional group. Its molecular formula is C22H30N2O4C_{22}H_{30}N_{2}O_{4}, and it has a molecular weight of approximately 398.49 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a research tool for various biological studies.

Due to its functional groups:

  • Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further to an alkane using suitable reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization.

The synthesis of N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide can be achieved through several steps:

  • Formation of the Morpholine Derivative: Start with 2,6-dimethylmorpholine and react it with an appropriate aldehyde or ketone to form the morpholine-substituted aromatic compound.
  • Aromatic Substitution: The morpholine derivative can then be reacted with a suitable phenyl compound to introduce the desired substituents.
  • Amide Formation: Finally, the introduction of the formyl group via a formylation reaction followed by amide coupling will yield the target compound.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Biological Research: Utilized in studies investigating enzyme inhibition or receptor binding due to its structural features.
  • Chemical Probes: It may serve as a chemical probe in cellular studies to elucidate biological pathways.

Interaction studies involving N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as proteins or enzymes.
  • Cellular Assays: Assessing the biological activity in cell lines to determine efficacy and toxicity.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide:

Compound NameMolecular FormulaNotable Features
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamideC19H25N2O4C_{19}H_{25}N_{2}O_{4}Contains methoxy groups; potential anti-cancer activity
N-(2,6-Dimethylphenyl)-2-(4-(hydroxyphenoxy)propoxy)-acetamideC23H30N2O5C_{23}H_{30}N_{2}O_{5}Hydroxy groups enhance solubility; studied for anti-inflammatory effects
2,6-Dimethylmorpholine derivativesVariesCommon scaffold in drug design; diverse biological activities

Uniqueness

The uniqueness of N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide lies in its specific combination of functional groups that may confer distinct biological properties not found in related compounds. The morpholine ring's presence often enhances solubility and bioavailability, making it a promising candidate for further development in pharmaceutical applications.

XLogP3

2.4

Dates

Modify: 2024-04-15

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